4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are extensively studied in medicinal chemistry
Preparation Methods
The synthesis of 4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps. One common synthetic route includes the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This intermediate then reacts with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . Industrial production methods often utilize multicomponent condensation reactions (MCRs) due to their efficiency and ability to produce diverse heterocyclic systems .
Chemical Reactions Analysis
4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include malononitrile, ethyl cyanoacetate, and various nucleophiles. Major products formed from these reactions include 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .
Scientific Research Applications
4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It has potential anticancer and antibacterial activities, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its diverse biological activities. For instance, it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be compared with other pyrazole derivatives, such as:
1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile: This compound has similar structural features but different functional groups, leading to varied biological activities.
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine: Another pyrazole derivative with distinct pharmacological properties.
The uniqueness of 4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H16FN3O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H16FN3O/c24-17-13-11-16(12-14-17)22-19-20(15-7-3-1-4-8-15)25-26-21(19)23(28)27(22)18-9-5-2-6-10-18/h1-14,22H,(H,25,26) |
InChI Key |
HQGIHEHYJOSVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.